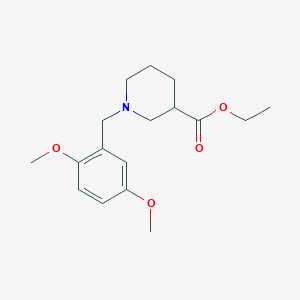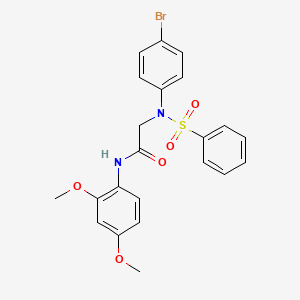![molecular formula C13H13BrN4O2 B4998097 N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)
N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'ABT' and is a member of the triazole family. ABT is a versatile compound that exhibits a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
ABT has a wide range of scientific research applications due to its unique properties. One of the most significant applications of ABT is in the field of medicinal chemistry. ABT has been shown to exhibit antifungal, antibacterial, and anticancer properties, making it a promising candidate for the development of new drugs. ABT has also been used in the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. ABT has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell walls and membranes. In cancer cells, ABT has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
ABT exhibits a range of biochemical and physiological effects, depending on the target organism or cell type. In fungi and bacteria, ABT disrupts cell wall and membrane integrity, leading to cell death. In cancer cells, ABT induces apoptosis, leading to the death of cancer cells. ABT has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ABT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified in large quantities. ABT also exhibits a broad spectrum of biological activities, making it a versatile tool for researchers. However, ABT also has some limitations. It can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on ABT. One potential direction is the development of new drugs based on ABT. ABT has shown promising results in preclinical studies as an antifungal, antibacterial, and anticancer agent. Another potential direction is the synthesis of new derivatives of ABT with improved properties, such as increased potency or reduced toxicity. Finally, ABT could be used as a tool to study various biological processes, such as cell signaling and apoptosis.
Synthesemethoden
The synthesis of ABT involves a multi-step process that starts with the reaction of 4-bromo-3-methoxybenzaldehyde with allyl alcohol in the presence of a base. This reaction produces the key intermediate, which is then reacted with 4-amino-1,2,4-triazole in the presence of a catalyst to yield ABT. The yield of ABT obtained from this method is high, and the compound can be easily purified using standard techniques.
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-3-4-20-13-11(14)5-10(6-12(13)19-2)7-17-18-8-15-16-9-18/h3,5-9H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSQARJWZGPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)


![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4998085.png)

![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)